(4E)-4-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-phenylpyrazolidine-3,5-dione
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Overview
Description
(4E)-4-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-phenylpyrazolidine-3,5-dione is a synthetic organic compound It features a pyrazolidine-3,5-dione core with a phenyl group and a furan ring substituted with dichlorophenyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-phenylpyrazolidine-3,5-dione typically involves the following steps:
Formation of the pyrazolidine-3,5-dione core: This can be achieved through the reaction of hydrazine with a diketone.
Introduction of the phenyl group: This step involves the substitution of one of the hydrogen atoms on the pyrazolidine ring with a phenyl group, often through a Friedel-Crafts alkylation.
Attachment of the furan ring: The furan ring can be introduced via a condensation reaction with an appropriate aldehyde or ketone.
Substitution with dichlorophenyl: The final step involves the substitution of the furan ring with a dichlorophenyl group, typically through a halogenation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the pyrazolidine ring, potentially leading to the formation of dihydropyrazolidine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and furan rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (for halogenation) and organometallic reagents (for metalation).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, the compound may have potential applications as a biochemical probe or as a lead compound in drug discovery. Its interactions with biological targets could provide insights into various biochemical pathways.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4E)-4-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-phenylpyrazolidine-3,5-dione would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or other proteins. The compound’s effects could be mediated through various pathways, such as inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
(4E)-4-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-phenylpyrazolidine-3,5-dione: This compound is unique due to its specific substitution pattern and the presence of both a furan and a pyrazolidine ring.
This compound: Similar compounds might include other pyrazolidine-3,5-dione derivatives with different substituents on the phenyl and furan rings.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C20H12Cl2N2O3 |
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Molecular Weight |
399.2 g/mol |
IUPAC Name |
(4E)-4-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-1-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C20H12Cl2N2O3/c21-12-6-8-17(22)15(10-12)18-9-7-14(27-18)11-16-19(25)23-24(20(16)26)13-4-2-1-3-5-13/h1-11H,(H,23,25)/b16-11+ |
InChI Key |
AEHCRNDGDYUIJV-LFIBNONCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)/C(=O)N2 |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)C(=O)N2 |
Origin of Product |
United States |
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